molecular formula C19H16ClNO2 B5767563 3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide

3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide

Cat. No.: B5767563
M. Wt: 325.8 g/mol
InChI Key: WSORFYXMRXPKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position, an ethoxy group at the fourth position, and a naphthalen-1-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide typically involves the following steps:

    Nitration: The starting material, 3-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is acylated with naphthalene-1-carbonyl chloride in the presence of a base like pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-carboxy-4-ethoxy-N-(naphthalen-1-yl)benzamide.

    Reduction: 4-ethoxy-N-(naphthalen-1-yl)benzamide.

    Substitution: 3-substituted-4-ethoxy-N-(naphthalen-1-yl)benzamide derivatives.

Scientific Research Applications

3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.

    Material Science: Its unique structural properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, in anti-tubercular studies, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-ethoxy-N-(naphthalen-1-yl)benzamide is unique due to the presence of both chloro and ethoxy groups on the benzamide ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-2-23-18-11-10-14(12-16(18)20)19(22)21-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSORFYXMRXPKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.